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molecular formula C6H9NO2S B8414278 Methyl 2-amino-thiophenecarboxylate

Methyl 2-amino-thiophenecarboxylate

Cat. No. B8414278
M. Wt: 159.21 g/mol
InChI Key: UCCHSYJXSFJNLU-UHFFFAOYSA-N
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Patent
US06559145B2

Procedure details

To a stirring solution of methyl-2-aminothiophene carboxylate (10 g) in CH2Cl2 (350 ml) at 0° C. is added triethylamine (13.51 g). Methanesulfonyl chloride (15.28 g) is then added dropwise at 0° C. over 15 min. The mixture is stirred for 16 h allowing the solution to warm to ambient temperature. The organic layer is washed with water (100 ml) and dried over MgSO4. The solvent is removed in vacuo to afford a crude residue. This material is dissolved in MeOH (400 ml) and a solution of NaOMe in methanol is added (2.92 g Na metal in 150 ml MeOH) at ambient temperature. The resulting heterogeneous mixture is stirred at ambient temperature overnight. The mixture is concentrated to approximately 150 mL volume, cooled to 0° C., and filtered to afford 14.5 g (88%) of the title compound as a tan solid (Na salt). Physical characteristics: 1H NMR (DMSO-d6) δ 2.68, 3.61, 6.23, 6.91; IR (diffuse reflectance) 1683, 1507, 1464, 1316, 1248, 1233, 1222, 1190, 1150, 1124, 1075, 979, 787, 763, 685 cm−1; MS (CI) m/z 258 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.28 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
2.92 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
COC([C:5]1([NH2:10])[CH2:9][CH:8]=[CH:7][S:6]1)=O.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].[CH3:23][O-:24].[Na+].[CH3:26][OH:27]>C(Cl)Cl>[CH3:18][S:19]([NH:10][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:23]([O:27][CH3:26])=[O:24])(=[O:21])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1(SC=CC1)N
Name
Quantity
13.51 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.28 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Na
Quantity
2.92 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude residue
STIRRING
Type
STIRRING
Details
The resulting heterogeneous mixture is stirred at ambient temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to approximately 150 mL volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1SC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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